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Foundational

3-Cyclobutylmorpholine hydrochloride CAS number and physicochemical properties

Executive Summary This technical guide provides a comprehensive overview of 3-Cyclobutylmorpholine hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry and drug development. Due to the li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive overview of 3-Cyclobutylmorpholine hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its chemical identity, predicted physicochemical properties, plausible synthetic routes with detailed protocols, and potential applications. This document is intended to serve as a foundational resource for researchers and scientists, enabling them to anticipate the behavior of 3-Cyclobutylmorpholine hydrochloride and design further experimental work.

Introduction: Navigating the Landscape of a Novel Compound

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its inclusion can enhance aqueous solubility, metabolic stability, and target binding.[1] The cyclobutyl group, a four-membered carbocycle, has also gained significant attention in drug design for its ability to introduce conformational rigidity and improve metabolic stability.[2] The combination of these two moieties in 3-Cyclobutylmorpholine hydrochloride presents a molecule with high potential for novel therapeutic applications.

It is important to note that, as of the writing of this guide, a specific CAS number for 3-Cyclobutylmorpholine hydrochloride has not been definitively assigned in major chemical databases. This suggests that the compound is not widely commercially available and has not been extensively studied. However, the CAS number for the isomeric 2-Cyclobutylmorpholine hydrochloride is recorded as 1660110-83-7.[3][4] This guide will, therefore, proceed by leveraging established synthetic methodologies for 3-substituted morpholines and predictive models for its physicochemical properties, providing a solid theoretical framework for its future investigation.

Chemical Identity and Structure

  • Chemical Name: 3-Cyclobutylmorpholine hydrochloride

  • Molecular Formula: C₈H₁₆ClNO

  • Molecular Weight: 177.67 g/mol [3]

  • Structure:

While a dedicated CAS number for 3-Cyclobutylmorpholine hydrochloride is not readily found, the structure is unambiguous. The hydrochloride salt is formed by the protonation of the secondary amine in the morpholine ring by hydrochloric acid.[5]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. In the absence of experimental data for 3-Cyclobutylmorpholine hydrochloride, we can predict its properties based on the known characteristics of morpholine and its derivatives.[6][7][8]

PropertyPredicted Value/RangeRationale and Expert Insights
Melting Point 150 - 180 °CHydrochloride salts of small organic molecules are typically crystalline solids with relatively high melting points. The predicted range is based on similar substituted morpholine hydrochlorides.
Boiling Point Not Applicable (decomposes)As a salt, it is expected to decompose at high temperatures rather than boil.
Solubility High solubility in water; Soluble in methanol and ethanol; Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature of the molecule. The organic backbone allows for some solubility in polar organic solvents.
pKa (of the conjugate acid) 8.5 - 9.5The morpholine nitrogen is basic. The electron-withdrawing effect of the oxygen atom makes it slightly less basic than piperidine. The cyclobutyl group is not expected to significantly alter the pKa.[5]
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5This predicted value suggests a good balance between hydrophilicity and lipophilicity, a desirable trait for many drug candidates to ensure sufficient membrane permeability and aqueous solubility.

Plausible Synthetic Routes

The synthesis of 3-substituted morpholines can be approached through several established methodologies.[9] Below are two detailed, plausible synthetic routes for 3-Cyclobutylmorpholine, which can then be converted to the hydrochloride salt.

Route 1: From a β-Amino Alcohol Intermediate

This is a classical and reliable approach for the synthesis of substituted morpholines.[2]

Workflow Diagram:

G A 1-Cyclobutyl-2-aminoethanol B N-Protected Intermediate A->B Protection (e.g., Boc, Cbz) C Alkylation with a 2-haloethanol equivalent B->C Alkylation (e.g., 2-bromoethanol, base) D N-Protected 3-Cyclobutylmorpholine C->D Intramolecular Cyclization E Deprotection D->E Deprotection F 3-Cyclobutylmorpholine E->F G Salt Formation with HCl F->G HCl in ether or isopropanol H 3-Cyclobutylmorpholine hydrochloride G->H

Caption: Synthetic workflow for 3-Cyclobutylmorpholine hydrochloride from a β-amino alcohol.

Experimental Protocol:

  • Protection of 1-Cyclobutyl-2-aminoethanol:

    • Dissolve 1-cyclobutyl-2-aminoethanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, for example, triethylamine (1.2 equivalents).

    • Slowly add a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (CbzCl) (1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-protected intermediate.

  • Alkylation and Cyclization:

    • Dissolve the N-protected intermediate in a polar aprotic solvent like DMF or DMSO.

    • Add a strong base such as sodium hydride (1.2 equivalents) at 0 °C.

    • After stirring for 30 minutes, add a 2-haloethanol derivative (e.g., 2-bromoethanol) (1.1 equivalents).

    • Heat the reaction mixture to facilitate intramolecular cyclization to the N-protected 3-cyclobutylmorpholine.

    • After completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the N-protected 3-cyclobutylmorpholine in a suitable solvent. For a Boc group, use an acidic solution like trifluoroacetic acid in dichloromethane or HCl in dioxane. For a Cbz group, use catalytic hydrogenation (H₂, Pd/C).

    • Monitor the reaction for the complete removal of the protecting group.

    • After deprotection, neutralize the reaction mixture if necessary and extract the free base, 3-cyclobutylmorpholine.

    • To form the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent.

    • The 3-Cyclobutylmorpholine hydrochloride will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Route 2: Ring-Opening of an Activated Aziridine

This modern approach offers excellent control over stereochemistry if an enantiopure aziridine is used as the starting material.[2]

Workflow Diagram:

G A N-Activated 2-Cyclobutylaziridine B Ring-Opened Intermediate A->B Ring opening with a suitable nucleophile (e.g., organocuprate) C 3-Cyclobutylmorpholine Derivative B->C Annulation with a vinylsulfonium salt D 3-Cyclobutylmorpholine C->D Deprotection of N-activating group E 3-Cyclobutylmorpholine hydrochloride D->E Salt Formation with HCl

Caption: Synthetic workflow via ring-opening of an activated aziridine.

Experimental Protocol:

  • Synthesis of N-Activated 2-Cyclobutylaziridine:

    • Prepare 2-cyclobutylaziridine from a suitable precursor, such as 1-cyclobutyl-2-aminoethanol.

    • Activate the aziridine nitrogen with a suitable electron-withdrawing group, for example, a tosyl (Ts) or a benzothiazolesulfonyl (Bts) group, to facilitate nucleophilic ring-opening.[2]

  • Ring-Opening and Annulation:

    • Perform a copper-catalyzed ring-opening of the N-activated aziridine with a suitable Grignard reagent to introduce a side chain that can be further functionalized.[2]

    • The resulting ring-opened intermediate is then subjected to a ring annulation reaction. A common method involves using a vinylsulfonium salt under basic conditions to form the morpholine ring.[2]

  • Deprotection and Salt Formation:

    • Deprotect the N-activating group under appropriate conditions. For instance, a Bts group can be removed under mild conditions using 2-mercaptoacetic acid and lithium hydroxide.[2]

    • Isolate the 3-cyclobutylmorpholine free base.

    • Convert the free base to the hydrochloride salt as described in Route 1.

Potential Applications in Drug Discovery

The structural features of 3-Cyclobutylmorpholine hydrochloride suggest its potential utility in several areas of drug development:

  • Central Nervous System (CNS) Agents: The morpholine moiety is frequently found in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[3][10] The lipophilic cyclobutyl group could further enhance this property.

  • Oncology: Morpholine derivatives are present in several kinase inhibitors used in cancer therapy. The rigid cyclobutyl group could serve as a key binding element within a kinase active site.

  • Antiviral and Antibacterial Agents: The morpholine scaffold is a component of various antimicrobial drugs. 3-Cyclobutylmorpholine hydrochloride could serve as a starting point for the development of new anti-infective agents.

Hypothetical Analytical Characterization

For a novel compound, a thorough analytical characterization is essential for structure confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The cyclobutyl protons would appear as a complex multiplet in the upfield region (1.5-2.5 ppm). The proton on the carbon bearing the cyclobutyl group (C3) would likely be a multiplet around 3.0-3.5 ppm. The N-H proton of the hydrochloride salt would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four carbons of the morpholine ring and the four carbons of the cyclobutyl group. The carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would be in the 50-75 ppm range.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching (as a broad peak around 2400-2800 cm⁻¹ for the ammonium salt), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₈H₁₅NO) at m/z = 141.1154 (exact mass).

Safety and Handling

While specific toxicity data for 3-Cyclobutylmorpholine hydrochloride is unavailable, it should be handled with the standard precautions for a novel amine hydrochloride salt.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Cyclobutylmorpholine hydrochloride represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive predictive overview of its properties and plausible synthetic pathways. The presented information is intended to serve as a valuable resource for researchers, enabling them to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule. Further experimental validation of the predicted properties and synthetic routes is a necessary next step to fully unlock the potential of 3-Cyclobutylmorpholine hydrochloride.

References

  • Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. RSC Publishing.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • 3-cyclobutylthiomorpholine hydrochloride (C8H15NS). PubChemLite.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • 2-Cyclobutylmorpholine hydrochloride. PubChem. [Link]

  • Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

  • An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives. Benchchem.
  • Morpholine. Wikipedia. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • MORPHOLINE. Foodb.ca. [Link]

  • (3S)-3-tert-Butylmorpholine. PubChem. [Link]

  • 3-Morpholinopropiophenone hydrochloride. PubChem. [Link]

  • (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride. PubChem. [Link]

  • 3-Isobutylmorpholine hydrochloride(CAS# 1185302-59-3 ). angenechemical.com. [Link]

  • SciFinder. CAS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Cyclobutylmorpholine Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Synthesis of a Novel Morpholine Scaffold The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favora...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of a Novel Morpholine Scaffold

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties which often impart improved solubility and metabolic stability to drug candidates.[1] The introduction of a cyclobutyl group at the 3-position of the morpholine ring presents a unique structural motif with the potential for novel biological activities. This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Cyclobutylmorpholine hydrochloride, a compound of interest for further investigation in drug discovery programs.

This guide is structured to provide not only a reproducible protocol but also the scientific rationale behind the chosen synthetic strategy and experimental conditions. We will proceed through a multi-step synthesis that involves the preparation of a chiral morpholine precursor, introduction of the cyclobutyl moiety via a modern cross-coupling reaction, and final deprotection to yield the target hydrochloride salt.

Overall Synthetic Strategy

The synthesis of 3-Cyclobutylmorpholine hydrochloride is approached in three main stages, as outlined below. This strategy was designed to be robust and amenable to scale-up, employing well-established transformations alongside a key modern cross-coupling reaction.

Synthetic_Strategy cluster_0 Part 1: Morpholine Core Synthesis cluster_1 Part 2: Cyclobutyl Group Introduction cluster_2 Part 3: Deprotection & Salt Formation A Synthesis of (S)-N-Boc-morpholine-3-carboxylic acid B Reduction to (S)-N-Boc-3-(hydroxymethyl)morpholine A->B LiAlH4 C Activation of Alcohol (Tosylation) B->C D Cobalt-Catalyzed Cross-Coupling C->D Cyclobutyl Grignard, Co(acac)2 E N-Boc Deprotection D->E F Hydrochloride Salt Formation E->F HCl

Figure 1: Overall workflow for the synthesis of 3-Cyclobutylmorpholine hydrochloride.

Part 1: Synthesis of the Chiral Morpholine Precursor

The initial phase of the synthesis focuses on constructing the N-protected chiral morpholine core, which will serve as the scaffold for the subsequent introduction of the cyclobutyl group.

Step 1: Synthesis of (S)-N-Boc-morpholine-3-carboxylic acid

The synthesis of the chiral N-Boc protected morpholine-3-carboxylic acid is a crucial first step. While various methods exist for the synthesis of morpholine-3-carboxylic acid derivatives, a practical approach involves the cyclization of a protected serine derivative.[2] For the purpose of this protocol, we will assume the starting material, (S)-N-Boc-morpholine-3-carboxylic acid, is available or has been synthesized according to established literature procedures. A concise synthesis from epichlorohydrin has also been reported for the 2-substituted analogue, which can be adapted.[3][4]

Reagent/MaterialMolar Mass ( g/mol )CAS Number
(S)-N-Boc-morpholine-3-carboxylic acid231.25211053-50-8
Step 2: Reduction of (S)-N-Boc-morpholine-3-carboxylic acid to (S)-N-Boc-3-(hydroxymethyl)morpholine

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This is a standard transformation in organic synthesis.[5][6][7][8] The use of a strong reducing agent is necessary to reduce the relatively unreactive carboxylate that is formed in situ.[6]

Experimental Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (S)-N-Boc-morpholine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-3-(hydroxymethyl)morpholine as a colorless oil.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (equiv)
(S)-N-Boc-morpholine-3-carboxylic acid231.2510.0 g0.043 mol (1.0)
Lithium aluminum hydride (LiAlH₄)37.953.26 g0.086 mol (2.0)
Anhydrous Tetrahydrofuran (THF)72.11200 mL-

Part 2: Introduction of the Cyclobutyl Moiety

This section details the critical steps for attaching the cyclobutyl group to the morpholine core. This is achieved through a modern cobalt-catalyzed cross-coupling reaction, which is a powerful method for forming C(sp³)-C(sp³) bonds.[9][10][11][12][13]

Step 3: Activation of the Primary Alcohol via Tosylation

To facilitate the subsequent cross-coupling reaction, the primary alcohol of (S)-N-Boc-3-(hydroxymethyl)morpholine is converted to a good leaving group. Tosylation is a common and effective method for this transformation.[14][15][16][17]

Experimental Protocol:

  • Dissolve (S)-N-Boc-3-(hydroxymethyl)morpholine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-N-Boc-3-(tosyloxymethyl)morpholine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (equiv)
(S)-N-Boc-3-(hydroxymethyl)morpholine217.278.0 g0.037 mol (1.0)
p-Toluenesulfonyl chloride (TsCl)190.657.75 g0.041 mol (1.1)
Triethylamine (Et₃N)101.197.7 mL0.056 mol (1.5)
4-Dimethylaminopyridine (DMAP)122.170.45 g0.0037 mol (0.1)
Anhydrous Dichloromethane (DCM)84.93150 mL-
Step 4: Preparation of Cyclobutylmagnesium Bromide

The cyclobutyl Grignard reagent is prepared in a standard fashion from cyclobutyl bromide and magnesium turnings.

Experimental Protocol:

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a small portion of a solution of cyclobutyl bromide in anhydrous THF.

  • Once the reaction initiates (as indicated by heat evolution and disappearance of the iodine color), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The concentration can be determined by titration if desired.

Step 5: Cobalt-Catalyzed Cross-Coupling

This key step involves the coupling of the tosylated morpholine derivative with the freshly prepared cyclobutylmagnesium bromide, catalyzed by a simple cobalt salt.[9][10][11][12][13]

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add cobalt(II) acetylacetonate (Co(acac)₂) and anhydrous THF.

  • Add a solution of (S)-N-Boc-3-(tosyloxymethyl)morpholine in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the solution of cyclobutylmagnesium bromide via syringe over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-3-cyclobutylmorpholine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (equiv)
(S)-N-Boc-3-(tosyloxymethyl)morpholine371.465.0 g0.013 mol (1.0)
Cyclobutylmagnesium bromide (0.5 M in THF)-39 mL0.0195 mol (1.5)
Cobalt(II) acetylacetonate (Co(acac)₂)257.150.17 g0.00065 mol (0.05)
Anhydrous Tetrahydrofuran (THF)72.11100 mL-

Part 3: Final Deprotection and Salt Formation

The final stage of the synthesis involves the removal of the N-Boc protecting group and the formation of the desired hydrochloride salt.

Step 6: N-Boc Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[1][18][19][20][21] Treatment with hydrochloric acid in a suitable solvent simultaneously removes the Boc group and forms the hydrochloride salt of the target compound.

Experimental Protocol:

  • Dissolve (S)-N-Boc-3-cyclobutylmorpholine in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) dropwise with stirring.

  • A precipitate should form. Continue the addition of HCl until no further precipitation is observed.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 3-Cyclobutylmorpholine hydrochloride as a white to off-white solid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (equiv)
(S)-N-Boc-3-cyclobutylmorpholine255.383.0 g0.0117 mol (1.0)
4 M HCl in 1,4-Dioxane-15 mL0.06 mol (excess)
Diethyl ether (for washing)74.1250 mL-

Reaction Scheme Visualization

Reaction_Scheme cluster_0 cluster_1 cluster_2 A N-Boc-morpholine-3-COOH B N-Boc-3-(hydroxymethyl)morpholine A->B 1. LiAlH4, THF 2. H2O C N-Boc-3-(tosyloxymethyl)morpholine B->C TsCl, Et3N, DMAP D N-Boc-3-cyclobutylmorpholine C->D Cyclobutyl-MgBr, Co(acac)2, THF E 3-Cyclobutylmorpholine HCl D->E HCl, Dioxane

Figure 2: Chemical reaction scheme for the synthesis of 3-Cyclobutylmorpholine hydrochloride.

Safety and Handling Precautions

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water and protic solvents. Handle under an inert atmosphere in a fume hood.

  • Grignard Reagents: Moisture-sensitive. Handle under an inert atmosphere.

  • Tosyl Chloride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid (gas and solution): Corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Cyclobutylmorpholine hydrochloride. The described route is logical, employing standard organic transformations and a modern, efficient cobalt-catalyzed cross-coupling reaction. By following these procedures, researchers can reliably produce this novel compound for further investigation in various scientific disciplines, particularly in the field of drug discovery.

References

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  • Organic Chemistry Portal. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. [Link]

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  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction. [Link]

  • Zhang, Q., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific reports, 7(1), 12530. [Link]

  • PubMed. (2018). Design, synthesis, and conformational analysis of 3-cyclo-butylcarbamoyl hydantoins as novel hydrogen bond driven universal peptidomimetics. [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Arkivoc, 2005(7), 294-306. [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Cyclobutylmorpholine Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Cyclobutylmorpholine hydrochloride. This document provides in-depth troubleshooting advice and frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Cyclobutylmorpholine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance, a common issue when working with this substituted morpholine. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and achieve your desired outcomes.

Understanding the Challenge: The "Bulky" Cyclobutyl Group

3-Cyclobutylmorpholine hydrochloride possesses a unique structural feature: a cyclobutyl ring at the 3-position of the morpholine core. While this imparts desirable properties in many drug candidates, such as increased metabolic stability and improved directionality for pharmacophore groups, it also introduces significant steric bulk.[1] This spatial obstruction, known as steric hindrance, can impede the approach of reagents to the reactive nitrogen center of the morpholine, slowing down or even preventing desired chemical reactions.[2][3]

The puckered, three-dimensional nature of the cyclobutane ring creates a "molecular shield" around the nitrogen atom, making it less accessible for reactions like N-alkylation or N-acylation.[1][4] The reactivity of cyclobutanes generally lies between the highly strained and reactive cyclopropanes and the more flexible, less reactive larger cycloalkanes.[4] This guide will explore strategies to overcome this hindrance and facilitate successful reactions.

Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of 3-Cyclobutylmorpholine resulting in low to no yield?

Answer: The primary reason for low yields in N-alkylation reactions with this substrate is the steric hindrance imposed by the 3-cyclobutyl group.[2] Standard SN2 reaction conditions may not be sufficiently energetic to overcome the repulsion between the incoming electrophile and the bulky substituent. The nucleophilicity of the morpholine nitrogen is sterically diminished.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. A temperature screen is highly recommended.

  • Select a Less Hindered Electrophile: If possible, opt for smaller, more reactive alkylating agents. For example, methyl iodide is more reactive than ethyl bromide.

  • Utilize a More Powerful Activating Agent: For reactions involving less reactive electrophiles, consider stronger activating agents or catalysts.

  • Change the Solvent: Polar aprotic solvents like DMF or DMSO can help to stabilize charged intermediates and may improve reaction rates.

Q2: Can I improve the efficiency of acylation reactions on the morpholine nitrogen?

Answer: Yes. Acylation reactions are also susceptible to steric hindrance. The approach of the acylating agent to the nitrogen can be sterically hindered.

Troubleshooting Steps:

  • Use a More Reactive Acylating Agent: Acyl chlorides or anhydrides are generally more reactive than carboxylic acids requiring a coupling agent.

  • Employ a Strong, Non-Nucleophilic Base: A hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine can deprotonate the hydrochloride salt to the free amine without competing in the acylation reaction.

  • Catalyst Selection: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for acylation reactions and can significantly accelerate the process, even with sterically hindered substrates.

Q3: Are there alternative synthetic strategies to form substituted morpholines that bypass the direct alkylation of the hindered nitrogen?

Answer: Absolutely. When direct functionalization of the 3-cyclobutylmorpholine core proves challenging, alternative synthetic routes can be employed to construct the desired substituted morpholine.

Alternative Strategies:

  • Three-Component Reactions: Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can provide access to highly substituted morpholines.[5][6][7] This approach builds the morpholine ring with the desired substituents already in place.

  • Palladium-Catalyzed Carboamination: A multi-step synthesis involving a key palladium-catalyzed carboamination reaction can be used to form cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[8]

  • Ring-Opening of Aziridines: The reaction of an appropriately substituted aziridine with an alcohol can lead to the formation of the morpholine ring system.

Troubleshooting Guide: Experimental Protocols & Data
Scenario 1: Unsuccessful N-Methylation using Standard Conditions

A researcher attempting to synthesize 3-Cyclobutyl-4-methylmorpholine from 3-Cyclobutylmorpholine hydrochloride using methyl iodide and potassium carbonate in acetonitrile at room temperature observes less than 5% product formation after 24 hours.

Analysis: The combination of a moderately reactive electrophile and a relatively weak base at room temperature is insufficient to overcome the steric hindrance of the cyclobutyl group.

Workflow for Overcoming Steric Hindrance in N-Alkylation

G cluster_0 Initial Failed Reaction cluster_1 Troubleshooting Pathway cluster_2 Optimized Protocol A 3-Cyclobutylmorpholine HCl + MeI, K2CO3, ACN, RT B <5% Product A->B C Increase Temperature (e.g., 60-80 °C) A->C Option 1 D Use Stronger Base (e.g., NaH, LDA) A->D Option 2 E Change Solvent (e.g., DMF, DMSO) A->E Option 3 F Use More Reactive Electrophile (e.g., (CH3)2SO4) A->F Option 4 G 3-Cyclobutylmorpholine HCl + NaH, DMF, 0 °C to RT D->G Implementation H Add MeI, RT, 4h G->H I >85% Yield H->I

Caption: Troubleshooting workflow for N-alkylation.

Recommended Protocol: N-Methylation using Sodium Hydride

  • Preparation: To a solution of 3-Cyclobutylmorpholine hydrochloride (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Data:

ConditionsBaseSolventTemperature (°C)Time (h)Yield (%)
StandardK₂CO₃ACN2524<5
Optimized NaH DMF 0 to 25 5 >85
Scenario 2: Sluggish N-Acetylation with Acetic Anhydride

A researcher is attempting to synthesize 1-(3-Cyclobutylmorpholino)ethan-1-one using acetic anhydride and triethylamine in dichloromethane at room temperature. The reaction is slow and incomplete after 12 hours.

Analysis: While acetic anhydride is a reactive acylating agent, the combination with a standard base may not be sufficient to drive the reaction to completion in a timely manner with this sterically encumbered substrate.

Logical Flow for Optimizing Acylation

G Start Start: Sluggish Acylation Catalyst Add Catalytic DMAP? Start->Catalyst Base Change Base to DIPEA? Catalyst->Base No Success Reaction Complete (High Yield) Catalyst->Success Yes Solvent Change Solvent to THF/Pyridine? Base->Solvent No Base->Success Yes Solvent->Success Yes Incomplete Reaction Still Slow Solvent->Incomplete No

Caption: Decision tree for acylation optimization.

Recommended Protocol: DMAP-Catalyzed N-Acetylation

  • Preparation: To a solution of 3-Cyclobutylmorpholine hydrochloride (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Comparative Data:

ConditionsCatalystBaseSolventTime (h)Yield (%)
StandardNoneEt₃NDCM12~40 (incomplete)
Optimized DMAP (10 mol%) Et₃N DCM 3 >95
References
  • Structural Effects on the β-Scission Reaction of Tertiary Arylcarbinyloxyl Radicals. The Role of α-Cyclopropyl and α-Cyclobutyl Groups. The Journal of Organic Chemistry. [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties. ResearchGate. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie. [Link]

  • How to overcome Steric Hindrance?. ResearchGate. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Publications. [Link]

  • The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane. Indian Academy of Sciences. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Publications. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Organic Letters. [Link]

  • NXS, Morpholine, and HFIP: The Ideal Combination for Biomimetic Haliranium-Induced Polyene Cyclizations. Journal of the American Chemical Society. [Link]

  • Steric effects. Wikipedia. [Link]

  • Steric Hindrance. YouTube. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry. [Link]

  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. [Link]

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. ResearchGate. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • The synthetic routes to 3-hydroxy-substituted TT derivatives. ResearchGate. [Link]

Sources

Optimization

Resolving baseline noise in GC-MS analysis of 3-Cyclobutylmorpholine hydrochloride

Resolving Baseline Noise in the GC-MS Analysis of 3-Cyclobutylmorpholine Hydrochloride Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving baseline noise issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Baseline Noise in the GC-MS Analysis of 3-Cyclobutylmorpholine Hydrochloride

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving baseline noise issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Cyclobutylmorpholine hydrochloride. As a polar amine salt, this compound presents unique analytical challenges. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.

SECTION 1: Foundational Knowledge - Understanding the Analyte and the Problem

This section addresses the fundamental properties of your analyte and the common sources of baseline noise in a GC-MS system.

Q1: What are the key properties of 3-Cyclobutylmorpholine hydrochloride that affect GC-MS analysis?

A: Understanding the analyte is the first step. 3-Cyclobutylmorpholine hydrochloride has two key features that make it challenging for standard GC-MS analysis:

  • High Polarity: The morpholine ring contains both an oxygen and a nitrogen atom, making the molecule polar. The secondary amine is a particularly active site that can interact with silanol groups in the GC system, leading to poor peak shape (tailing).[1]

  • Hydrochloride Salt Form: The compound is a salt, which means it is non-volatile.[2] Injecting a salt directly into a hot GC inlet will not result in successful vaporization and chromatography. Instead, the salt will decompose, leaving non-volatile residues that contaminate the inlet liner and the head of the GC column.[3][4] This contamination is a primary source of baseline noise and poor reproducibility.

Q2: In general, what causes baseline noise in a GC-MS system?

A: Baseline noise can be broadly categorized into several types, each with distinct causes:

  • High Background/Drift: A gradual, often temperature-dependent, rise in the baseline. This is frequently caused by column bleed , where the column's stationary phase degrades and elutes at high temperatures.[5][6][7] It can also be caused by contamination in the carrier gas or a slow buildup of contaminants in the system.[8]

  • Spikes: Random, sharp peaks of very short duration. These are typically caused by electrical disturbances or small particles (like septum fragments) hitting the detector.[9][10]

  • Wandering or Unstable Baseline: Irregular fluctuations without a consistent pattern. This can be a sign of leaks, unstable gas flows, or significant contamination in the injector or detector.[11][12]

Q3: Why would 3-Cyclobutylmorpholine hydrochloride specifically lead to a noisy baseline?

A: The primary reason is system contamination resulting from improper sample preparation. If the hydrochloride salt is not adequately addressed before injection, it will thermally decompose in the hot inlet. This process coats the inlet liner, seals, and the front of the GC column with non-volatile residues.[3][13] In subsequent runs, these residues can slowly bleed into the system, causing a high, noisy, and drifting baseline. Furthermore, the active amine group can interact with and degrade the stationary phase, accelerating column bleed, especially if the system has trace amounts of oxygen present.[14]

SECTION 2: Systematic Troubleshooting Guide

A logical, step-by-step approach is crucial for efficiently identifying the source of baseline noise. This workflow starts with the easiest and most common issues first.

Visualizing the Troubleshooting Path

The following diagram outlines a systematic approach to diagnosing the source of baseline noise.

Troubleshooting_Workflow A Observe High Baseline Noise B Run Blank Gradient (Solvent Only) A->B C Is Noise Still Present? B->C D Problem is System-Related C->D Yes E Problem is Sample/Method-Related C->E No F Check Gas & System Integrity D->F J Review Sample Preparation (Free-Basing/Derivatization) E->J G Check Inlet & Consumables F->G System is Leak-Free H Check Column Health G->H Inlet is Clean I Check MS Detector H->I Column is Healthy K Optimize GC Method (Temperatures, Flow Rate) J->K Prep is Correct

Caption: A logical workflow for troubleshooting GC-MS baseline noise.

Q4: My baseline is high even at low isothermal temperatures (e.g., 100°C). What should I check first?

A: A high baseline at low temperatures is almost never true column bleed.[11] It points to contamination.

  • Carrier Gas Purity: Impurities in the carrier gas (Helium, Hydrogen) are a common culprit. Ensure you are using high-purity (99.999% or better) gas and that your gas purifiers (oxygen, moisture, hydrocarbon traps) are not exhausted.

  • System Leaks: Air (oxygen and water) leaking into the system is highly damaging to the column and can create a high background signal.[12] Use an electronic leak detector to check all fittings from the gas regulator to the MS detector, especially the injector septum nut and column connections.

  • Injector Contamination: The injector is a hot zone where contamination accumulates.[13] This can come from septum coring, sample matrix, or previous injections. See Protocol 1 for injector maintenance.

Q5: My baseline starts low but rises significantly as the oven temperature increases. What does this indicate?

A: This is the classic symptom of column bleed .[6] All columns exhibit some level of bleed, but excessive bleed compromises sensitivity.

  • Cause: The stationary phase of the column is degrading due to heat. This degradation is massively accelerated by the presence of oxygen.[14]

  • Solution:

    • Confirm and Fix Leaks: Even a very small leak that is undetectable at room temperature can become significant at high temperatures. Re-check all fittings.

    • Check Gas Purity: Ensure oxygen traps are functional. Contaminated gas cylinders can also be a source.[8]

    • Column Age/Damage: Every column is a consumable and has a finite lifetime. If it has been used extensively, exposed to aggressive chemicals, or repeatedly heated with a leak present, it may be permanently damaged and require replacement.[5][6]

    • Proper Conditioning: Ensure any new column is conditioned correctly according to the manufacturer's instructions to remove residual solvents and stabilize the stationary phase. See Protocol 2 .

Q6: I see random, sharp spikes in my baseline. What are they?

A: Spikes are typically either electrical noise or particulate contamination.[9][10]

  • Electrical Noise: Check for loose cable connections to the detector. Other high-power equipment in the lab cycling on and off can also be a source. An isolated power supply can help.[9]

  • Particulate Matter: The most common source is fragments from a cored or over-used septum being deposited in the inlet liner and periodically flushed onto the column and into the detector. Replace the septum daily or every 100 injections.[13]

SECTION 3: Advanced Protocols & Method Optimization

For a challenging analyte like 3-Cyclobutylmorpholine hydrochloride, standard procedures are often insufficient. The following protocols are critical for achieving a clean, stable baseline.

Protocol 1: Injector Maintenance (Liner and Septum Replacement)

Routine injector maintenance is the single most effective way to prevent contamination-related baseline issues.[3][13]

Frequency: Inspect the liner daily when troubleshooting; replace the septum daily or after 100 injections.

Procedure:

  • Cool Down: Set the injector temperature to ambient and wait for it to cool completely. Turn off the carrier gas flow at the instrument controller.

  • Remove Septum: Unscrew the septum nut and remove the old septum using clean tweezers.

  • Remove Liner: Disconnect the column and remove the inlet hardware to access the glass liner. Carefully remove the liner with tweezers.

  • Inspect and Clean: Inspect the liner for discoloration, residue, or septum particles. It is best practice to replace with a new, deactivated liner rather than attempting to clean and reuse one, which can create active sites. The inlet body can be cleaned with swabs and appropriate solvents (e.g., methanol, hexane).

  • Install New Consumables: Using clean tweezers, install a new, deactivated liner and O-ring. Install a new septum.

  • Reassemble and Leak Check: Reassemble the injector, reconnect the column, and restore carrier gas flow. Once the system has pressurized, perform a thorough leak check with an electronic leak detector.

  • Heat and Equilibrate: Heat the injector to its setpoint and allow the system to equilibrate before running a blank to verify cleanliness.

Protocol 2: GC Column Conditioning

Proper conditioning stabilizes the stationary phase of a new column and removes manufacturing impurities.[6]

Procedure:

  • Install Column in Injector: Install the column nut and ferrule on the column. Trim ~10 cm from the end and install it in the injector port. Do NOT connect the column to the MS detector.

  • Purge with Carrier Gas: Set a carrier gas flow rate of ~1-2 mL/min and purge the column at ambient oven temperature for 15-30 minutes. This removes all oxygen from the column before heating.[11]

  • Temperature Program: Check the column's maximum temperature limit. Program the oven to ramp at 5-10°C/min to a final temperature about 20°C above your method's maximum, but never exceeding the column's limit.

  • Hold: Hold at the final temperature for 1-2 hours. For MS-grade low-bleed columns, longer conditioning is often unnecessary and can shorten column life.[15]

  • Cool and Connect: Cool the oven. Trim another 10-15 cm from the detector end of the column and connect it to the MS transfer line.

  • Verify: Pump down the MS, heat the system, and run a blank temperature program to confirm a stable, low-bleed baseline.

Protocol 3: Sample Preparation for 3-Cyclobutylmorpholine Hydrochloride

This is the most critical step. You must convert the non-volatile salt into a volatile form suitable for GC.[1][16][17]

Sample_Prep_Workflow A Start with Sample containing 3-Cyclobutylmorpholine HCl B Dissolve in appropriate solvent (e.g., Methanol, Water) A->B C Add excess strong base (e.g., 1M NaOH) to free-base B->C D Extract free amine into organic solvent (e.g., Ethyl Acetate) C->D E Decision: Analyze Directly or Derivatize? D->E F Analyze directly by GC-MS (May still show peak tailing) E->F Direct G Evaporate to dryness and perform derivatization E->G Derivatize H Add derivatizing agent (e.g., BSTFA, TFAA) and heat G->H I Analyze derivatized sample by GC-MS (Improved peak shape) H->I

Caption: Workflow for preparing amine hydrochloride salts for GC-MS.

Step-by-Step Procedure:

  • Free-Basing:

    • Accurately weigh your sample and dissolve it in a small amount of methanol or deionized water in a glass vial.

    • Add an excess of a strong base, such as 1M sodium hydroxide (NaOH) solution, to neutralize the hydrochloride and deprotonate the amine, forming the "free base".

    • Vortex the mixture thoroughly.

  • Liquid-Liquid Extraction (LLE):

    • Add a water-immiscible organic solvent with low polarity, such as ethyl acetate or dichloromethane.[18]

    • Vortex vigorously for 1-2 minutes to extract the more organic-soluble free amine into the organic layer.

    • Allow the layers to separate. Carefully transfer the top organic layer to a clean vial. Repeat the extraction 1-2 more times for quantitative recovery.

  • Derivatization (Recommended for Best Results):

    • While the free amine can be injected directly, it may still exhibit peak tailing due to its polarity. Derivatization converts the active amine to a non-polar, more volatile derivative, significantly improving chromatography.[1][16]

    • Take the combined organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add an anhydrous solvent (e.g., acetonitrile) and a derivatizing agent. Common choices for amines include:

      • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

      • Acylation: Trifluoroacetic anhydride (TFAA).[1]

    • Cap the vial tightly and heat according to the reagent manufacturer's recommendation (e.g., 70°C for 30 minutes).

    • Cool to room temperature before injecting into the GC-MS.

SECTION 4: Frequently Asked Questions (FAQs)

Q: Do I absolutely have to derivatize this compound? A: While injecting the "free-base" form after extraction is possible, it is not recommended for robust, quantitative analysis. Derivatization is a crucial step that masks the polar amine group, leading to sharper, more symmetric peaks, better sensitivity, and less stress on the analytical column.[1][19]

Q: What type of GC column is best? A: A standard, low-polarity "5-type" column (5% phenyl / 95% dimethylpolysiloxane), such as a DB-5ms or HP-5ms, is an excellent starting point. These columns are robust, versatile, and provide good resolution for a wide range of derivatized compounds.

Q: What are the ideal injector temperature settings? A: The injector temperature should be hot enough to ensure rapid vaporization of the derivatized analyte but not so hot that it causes thermal degradation. A starting point of 250°C is common. If the derivatized compound is very stable, this can be increased to 280°C.

Q: My baseline noise looks like "rolling hills" or a wandering wave. What causes this? A: A wandering baseline is often caused by inconsistent flow rates or temperature.[11] Check that your electronic pressure control (EPC) is functioning correctly and that the carrier gas cylinder has sufficient pressure. It can also be a sign of semi-volatile contamination slowly eluting from the injector or column over multiple runs.

Q: Can I use a packed inlet liner with glass wool? A: Yes, a deactivated glass liner with a small plug of deactivated glass wool can be beneficial.[20] The wool wipes the syringe needle during injection, aids in sample vaporization, and traps non-volatile contaminants, effectively protecting the column. However, the wool must be properly deactivated, or it can become an active site for analyte adsorption.

SECTION 5: References
  • GC Column Bleed: Causes and Prevention. (2024, June 5). Separation Science. Retrieved from [Link]

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1). Technology Networks. Retrieved from [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu. Retrieved from [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Technology Networks. Retrieved from [Link]

  • 5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today. Retrieved from [Link]

  • Why does my GCxGC MS have an abnormally high baseline? (2012, September 10). ResearchGate. Retrieved from [Link]

  • Ho, S. S., & Yu, J. Z. (2018). Precautions for in-injection port thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) as applied to aerosol filter samples. Environmental Geochemistry and Health, 40(2), 849–863. Retrieved from [Link]

  • Baseline Problems. (n.d.). GL Sciences. Retrieved from [Link]

  • Achieving Low Levels of GC Column Bleed. (2021, March 26). AZoM. Retrieved from [Link]

  • GC-MS Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Ali, A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules, 26(6), 1695. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • My Column is Bleeding. (2026, February 12). ACD/Labs. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Troubleshooting GC Column Baseline Issues. (2021, January 5). Restek. Retrieved from [Link]

  • Ho, S. S., & Yu, J. Z. (2018). Precautions for in-injection port thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) as applied to aerosol filter samples. ResearchGate. Retrieved from [Link]

  • GC Troubleshooting—High GC Column Bleed. (2018, January 2). Restek. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • What are the common contaminants in my GCMS? (n.d.). Agilent. Retrieved from [Link]

  • Get your GC-MS troubleshooting guide now! (2023, December 9). Separation Science. Retrieved from [Link]

  • Liu, R. H., & Gfeller, K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(1). Retrieved from [Link]

  • 3-cyclohexylmorpholine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Injector port issues. (n.d.). Chromservis. Retrieved from [Link]

  • 2-Cyclobutylmorpholine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • How Sample Preparation Affects GC-MS Results. (2025, December 19). ResolveMass Laboratories Inc. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-311. Retrieved from [Link]

  • Tsunoda, N. (1993). Simultaneous determination of glyphosate and its metabolite by gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography, 637(2), 167-173. Retrieved from [Link]

  • Ogawa, S. (2009). Derivatization for GC/MS, LC/MS. Bunseki, 2009(7), 332-339. Retrieved from [Link]

  • Jain, R., & Shah, R. P. (2009). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences, 71(5), 553-557. Retrieved from [Link]

  • Influence of GC/MS Measurement Conditions on Mass Spectra of Chemical Substances. (1987). Niigata Prefectural Government. Retrieved from [Link]

  • GC-MS (Gas Chromatograph Mass Spectrometer). (n.d.). JEOL. Retrieved from [Link]

  • Morpholine, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC/MS). (n.d.). Toray Research Center. Retrieved from [Link]

  • Cyclopentolate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Benchmarking 3-Cyclobutylmorpholine Hydrochloride in Drug Discovery: A Comprehensive Comparison Guide

Executive Summary Morpholine is a simple six-membered saturated heterocycle containing both an amine and an ether functional group, which has emerged as a "privileged scaffold" in medicinal chemistry[1]. While the standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine is a simple six-membered saturated heterocycle containing both an amine and an ether functional group, which has emerged as a "privileged scaffold" in medicinal chemistry[1]. While the standard morpholine ring is widely utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of lead compounds, it often suffers from metabolic liabilities and limited lipophilicity.

This technical guide benchmarks 3-Cyclobutylmorpholine hydrochloride (CAS: 1955554-26-3) against standard morpholine derivatives[2]. By introducing a bulky cyclobutyl group at the C3 position, medicinal chemists can significantly alter the steric and electronic environment of the heterocycle. As an Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of why this substitution is advantageous, supported by comparative data and self-validating experimental protocols.

Mechanistic Rationale: The Role of C3-Substitution

In central nervous system (CNS) drug discovery, morpholines are heavily relied upon because the weak basic nitrogen (positioned opposite to the oxygen atom) provides a pKa value similar to physiological blood pH, thereby enhancing both aqueous solubility and brain permeability[3]. However, standard morpholines present two distinct challenges that 3-Cyclobutylmorpholine is designed to solve:

  • Metabolic Vulnerability: The unshielded alpha-carbons (C2 and C3) adjacent to the heteroatoms in standard morpholine are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation and N-dealkylation.

  • Sub-optimal Lipophilicity: While morpholine improves solubility, its high hydrophilicity can sometimes restrict the passive diffusion required to cross the blood-brain barrier (BBB) effectively.

The Causality of the Cyclobutyl Group: Substituting the C3 position with a cyclobutyl ring introduces significant steric hindrance. This physical bulk acts as a "shield," preventing the active sites of CYP450 enzymes from accessing the vulnerable C2/C3 bonds and the amine nitrogen. Furthermore, the addition of the hydrophobic cyclobutyl ring increases the overall partition coefficient (LogP), pushing the molecule into an optimal lipophilic range for CNS penetration without sacrificing the core solubility benefits of the morpholine pharmacophore.

Mechanism cluster_0 Standard Morpholine Pathway cluster_1 3-Cyclobutylmorpholine Pathway M1 Unshielded C2/C3 Positions C1 CYP450 Oxidation (Rapid) M1->C1 R1 High Clearance (Short t1/2) C1->R1 M2 Steric Shielding by Cyclobutyl Group C2 Restricted CYP450 Access M2->C2 R2 Enhanced Stability (Prolonged t1/2) C2->R2

Mechanism of metabolic shielding by the C3-cyclobutyl group against CYP450 oxidation.

Quantitative Benchmarking Data

To objectively compare the performance of these scaffolds, the following table synthesizes the structural and pharmacokinetic parameters typical of these derivatives. The data illustrates how the C3-substitution effectively modulates the physicochemical profile.

ParameterStandard Morpholine3-Cyclobutylmorpholine HClImpact on Drug Design
Molecular Weight (Free base) 87.12 g/mol 141.21 g/mol Increased bulk at C3
Lipophilicity (cLogP) -0.86~1.45Shifts from hydrophilic to optimally lipophilic for CNS
Basic pKa 8.36~8.1 - 8.5Maintains physiological ionization state[3]
HLM Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low to Moderate (<20 µL/min/mg)Steric shielding drastically improves half-life
BBB Permeability ( Papp​ ) ModerateHighEnhanced passive diffusion via lipid bilayers

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark 3-Cyclobutylmorpholine hydrochloride against standard morpholine, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling must be conducted using tightly controlled, self-validating assays.

Workflow A Compound Preparation (3-Cyclobutylmorpholine HCl vs. Morpholine) B Physicochemical Profiling (pKa, cLogP, Solubility) A->B C In Vitro ADME Assays B->C D Metabolic Stability (Human Liver Microsomes) C->D E BBB Permeability (PAMPA-BBB) C->E F LC-MS/MS Quantification & Data Analysis D->F E->F

Workflow for benchmarking pharmacokinetic properties of morpholine derivatives.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds, directly testing the hypothesis that the cyclobutyl group provides metabolic shielding.

Causality & Self-Validation: This assay utilizes NADPH as an essential cofactor for CYP450 enzymes. By running a parallel control sample where NADPH is omitted, the protocol becomes self-validating: any compound depletion observed in the absence of NADPH indicates chemical instability or non-specific protein binding, ensuring that depletion in the active sample is strictly CYP-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM stock solutions of morpholine and 3-cyclobutylmorpholine HCl in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add pooled human liver microsomes (final concentration 0.5 mg/mL protein) to the compound solutions. Pre-incubate at 37°C for 5 minutes. Rationale: Pre-incubation ensures thermal equilibrium before initiating the enzymatic reaction, preventing reaction rate artifacts.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound over time.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: To evaluate the passive blood-brain barrier permeability driven by the increased lipophilicity of the cyclobutyl substitution.

Causality & Self-Validation: PAMPA isolates passive diffusion from active transport mechanisms. Including a high-permeability reference (e.g., verapamil) and a low-permeability reference (e.g., theophylline) internally validates the membrane's integrity and the assay's predictive power for each specific run.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA filter membrane (pore size 0.45 µm) with 4 µL of porcine brain lipid extract dissolved in dodecane. Rationale: This specific lipid mixture closely mimics the tight junctions and lipid composition of the human BBB, providing a highly translatable in vitro model.

  • Assembly: Add 300 µL of the donor solution to the donor compartment. Add 200 µL of fresh PBS to the acceptor compartment and assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 4 hours without agitation. Rationale: Avoiding agitation simulates the static nature of passive diffusion across the BBB.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Conclusion & Strategic Recommendations

Benchmarking 3-Cyclobutylmorpholine hydrochloride against standard morpholine reveals it as a superior scaffold for specific drug discovery applications, particularly in CNS-targeted therapies. By strategically placing a cyclobutyl group at the C3 position, medicinal chemists can effectively shield the morpholine ring from rapid CYP450-mediated metabolism while simultaneously tuning the lipophilicity to favor BBB penetration.

When incorporating this building block into novel drug designs, researchers should leverage the self-validating protocols outlined above to confirm that the steric bulk does not inadvertently hinder target-receptor binding (pharmacodynamics) while securing the intended pharmacokinetic upgrades.

References

  • BenchChem Technical Support Team. "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery." BenchChem.
  • "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Publications.
  • "1270570-18-7, 3-Cyclobutylmorpholine." Accela ChemBio.

Sources

Comparative

A Senior Application Scientist’s Guide to Purity Assay Cross-Validation: HPLC vs. qNMR for 3-Cyclobutylmorpholine Hydrochloride

In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel entity lik...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel entity like 3-Cyclobutylmorpholine hydrochloride, establishing a robust and validated purity profile is a critical regulatory requirement. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond procedural recitation and delve into the causality behind our experimental choices, offering a framework for cross-validation that ensures data integrity and scientific rigor.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these powerful techniques can be synergistically employed. We will explore the fundamental principles of each method, present detailed experimental protocols, and perform a head-to-head comparison based on critical validation parameters outlined by the International Council for Harmonisation (ICH).[1][2][3]

Part 1: The Principle of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination carries an inherent risk: the method's limitations may mask certain impurities. An impurity that is not retained or detected by an HPLC system, for instance, would render the purity value inaccurate. Regulatory bodies, therefore, emphasize the use of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles.[4][5]

By cross-validating a chromatographic separation technique (HPLC) with a spectroscopic primary ratio method (qNMR), we create a self-validating system.[6][7] HPLC excels at separating and quantifying structurally similar impurities, while qNMR provides an absolute measure of the analyte's mass fraction against a certified internal standard, irrespective of the presence of non-chromophoric impurities.[8] This dual approach provides a much higher degree of confidence in the final purity assignment.

Part 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and sensitivity in separating components of a mixture.[9][10] The technique separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11]

Method Development Considerations for 3-Cyclobutylmorpholine Hydrochloride

A significant analytical challenge for 3-Cyclobutylmorpholine hydrochloride is its lack of a strong UV-absorbing chromophore.[12][13] This is a common issue with saturated cyclic amines.[14] While derivatization with an agent like 1-naphthylisothiocyanate could be employed to enhance UV detection, this adds complexity and potential for side reactions.[12][15] For a purity assay focused on the main component, a more direct approach is often preferred. Therefore, we will utilize a reversed-phase method with UV detection at a low wavelength (e.g., 205 nm), where the molecule exhibits some end-absorption. It is crucial to acknowledge that this approach may have lower sensitivity for certain impurities and that the response factors for impurities may differ significantly from the main peak. For this reason, purity is typically reported as "% area by normalization," which assumes equal response factors.[16]

Experimental Protocol: HPLC-UV Purity Assay

1. Sample and Standard Preparation:

  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Cyclobutylmorpholine hydrochloride and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.

2. Instrumentation and Conditions:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is used.
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar small molecules.[17]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve the peak shape of the basic amine analyte.
Gradient 0-2 min: 5% B2-20 min: 5-50% B20-25 min: 50% B25-26 min: 50-5% B26-30 min: 5% BA gradient elution ensures the separation of impurities with varying polarities from the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 205 nmCaptures the end-absorption of the analyte due to the lack of a strong chromophore.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity using the area normalization method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing weigh Weigh Analyte dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate result Purity Value calculate->result Final Result

Caption: Workflow for HPLC-UV purity determination.

Part 3: Quantitative NMR (qNMR) for Absolute Purity

qNMR stands apart from chromatographic techniques because it is a primary ratio method of measurement.[7] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a highly accurate, absolute quantification without the need for an analyte-specific reference standard.[6][18] This makes it an invaluable tool for characterizing new chemical entities or when a certified standard is unavailable.[19]

Method Development Considerations

The success of a qNMR experiment hinges on several key choices:

  • Internal Standard (IS): The IS must be of high, certified purity, stable, and non-reactive with the analyte. It should have a simple spectrum with at least one sharp signal that is well-resolved from any analyte or impurity signals. For 3-Cyclobutylmorpholine hydrochloride, Maleic Acid is a suitable choice. It is non-volatile, highly pure, and possesses a sharp singlet at ~6.3 ppm in DMSO-d6, a region typically free of interference.[20]

  • Solvent: A deuterated solvent that dissolves both the analyte and the IS is required. DMSO-d6 is an excellent choice for polar hydrochloride salts.

  • Acquisition Parameters: To ensure accurate integration, the nuclear spins must be allowed to fully relax between pulses. This requires setting the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and the IS protons being quantified.

Experimental Protocol: ¹H qNMR Purity Assay

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of 3-Cyclobutylmorpholine hydrochloride into a clean NMR tube. Record the mass (m_analyte).
  • Accurately weigh approximately 5 mg of Maleic Acid (Internal Standard) into the same NMR tube. Record the mass (m_std).
  • Add ~0.7 mL of DMSO-d6 to the tube, cap, and vortex until both components are fully dissolved.

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).[20]
ParameterRecommended ConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d6Excellent solvent for polar salts, with residual peak far from analyte signals.
Internal Standard Maleic Acid (Certified Purity)High purity, stable, and has a non-interfering singlet.[20]
Pulse Angle 90°Ensures maximum signal excitation for quantification.
Relaxation Delay (d1) 30 secondsA conservative delay (≥5 x T1) to ensure full relaxation of all protons for accurate integration.[6]
Number of Scans 16 or higherSufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

3. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (I_analyte) and the singlet from the internal standard (I_std).
  • Calculate the purity (P_analyte) using the following formula:[18]
qNMR Workflow Diagram

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Quantitative Params) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity (Absolute %) integrate->calculate result Purity Value calculate->result Final Result

Caption: Workflow for absolute purity determination by qNMR.

Part 4: Head-to-Head Comparison and Cross-Validation

To be fit for its intended purpose, an analytical procedure must be validated.[5][21] The following table summarizes the expected performance of the two methods across key validation parameters defined in ICH Q2(R1).[3]

Validation ParameterHPLC-UV (% Area)qNMR (Absolute %)Commentary
Specificity High. Demonstrated by separating known impurities and placebo components.High. Based on unique chemical shifts of protons in the molecule's structure.HPLC's specificity is separation-based, while qNMR's is structure-based.[22]
Accuracy Determined by spike recovery of the analyte in a placebo matrix. Typically 98-102%.Considered inherently accurate as a primary method. Trueness is >98.5%.[6]qNMR does not require recovery experiments as it directly measures the analyte against a standard.
Precision (Repeatability) RSD ≤ 1.0% for multiple injections of the same sample.RSD ≤ 0.5% for repeated measurements of the same sample.Both methods are highly precise, with qNMR often showing slightly better precision.[6]
Linearity Excellent over a range (e.g., 50-150% of nominal concentration). R² > 0.999.Intrinsically linear response; no calibration curve needed.[19]A key advantage of qNMR is the elimination of the need to prepare and run a multi-point calibration curve.
LOD / LOQ Lower (ng range). Highly dependent on impurity chromophore.Higher (µg range). Dependent on the number of scans and spectrometer field strength.HPLC is generally more sensitive for detecting trace-level impurities, provided they are detectable.
Throughput Higher. A typical run is 20-30 minutes. An autosampler allows for unattended sequences.Lower. Requires careful sample preparation and longer acquisition times (due to relaxation delay).HPLC is better suited for high-throughput screening in a QC environment.
Cross-Validation Logic

The ultimate goal is to ensure the purity values from both methods are concordant. The HPLC % area result should be reasonably close to the absolute purity determined by qNMR. Any significant discrepancy (>2-3%) warrants investigation.

  • If HPLC Purity > qNMR Purity: This may indicate the presence of non-UV active impurities (e.g., residual solvents, inorganic salts) that are detected by qNMR but not by HPLC-UV.

  • If qNMR Purity > HPLC Purity: This is less common but could suggest that impurities have a much higher UV response factor than the API, artificially lowering the HPLC % area purity.

CrossValidation_Logic cluster_reasons Potential Causes of Discrepancy hplc HPLC Purity Assay (% Area) compare Compare & Correlate Results hplc->compare qnmr qNMR Purity Assay (Absolute %) qnmr->compare concordant Concordant Results (High Confidence in Purity) compare->concordant Difference < 2% discrepant Discrepant Results (Investigation Required) compare->discrepant Difference > 2% non_uv Non-UV Active Impurities (Affects HPLC) discrepant->non_uv response_factor Different Response Factors (Affects HPLC) discrepant->response_factor overlapping_signals Overlapping Signals (Affects qNMR) discrepant->overlapping_signals inorganic Inorganic Impurities (Affects qNMR) discrepant->inorganic

Caption: Logical workflow for the cross-validation of HPLC and qNMR purity results.

Conclusion and Recommendations

Both HPLC and qNMR are powerful, validated techniques for determining the purity of 3-Cyclobutylmorpholine hydrochloride. They are not competitors but rather complementary partners in building a comprehensive and trustworthy analytical data package.

  • HPLC is the workhorse for routine quality control, stability studies, and impurity profiling due to its high throughput and sensitivity for separating structurally related compounds.

  • qNMR serves as the gold standard for assigning an absolute purity value, ideal for the characterization of reference standards and for investigating discrepancies found with other methods.[8][20]

For the comprehensive characterization of a new drug substance like 3-Cyclobutylmorpholine hydrochloride, a dual approach is strongly recommended. The initial purity should be established by qNMR to provide an accurate, absolute value. This value can then be used to qualify the routine HPLC method, ensuring that the chromatographic "% area" result is a true and reliable reflection of the material's purity throughout the drug development lifecycle. This integrated strategy embodies the principles of scientific integrity and provides the highest level of assurance in the quality of the API.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications - Journal of Medicinal Chemistry. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. imedea.uib-csic.es. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. [Link]

  • Method Validation Guidelines. (2017). U.S. Food and Drug Administration (FDA). [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd.. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Understanding HPLC Analysis Method: Key Principles and Applications. (2023). Drawell. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. (2024). ResearchGate. [Link]

  • Liquid phase method for morpholine. (2023). So-Mat. [Link]

  • Morpholine. SIELC Technologies. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

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